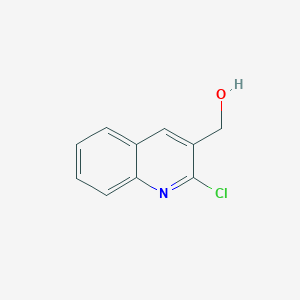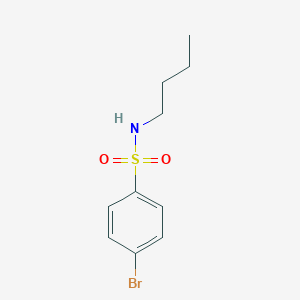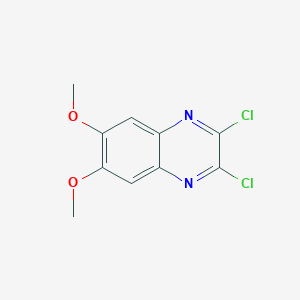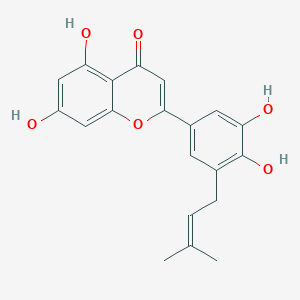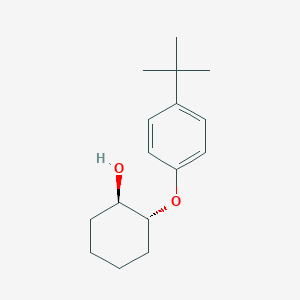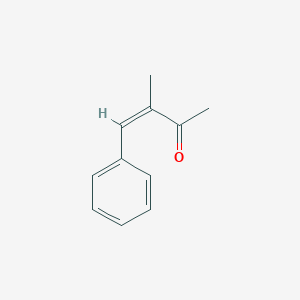
3-Methyl-4-phenyl-3-buten-2-on
Übersicht
Beschreibung
3-Methyl-4-phenyl-3-buten-2-one (MPB), also known as β-methyl-α-methylacrolein, is a volatile organic compound (VOC) that is widely used as a food additive, a flavoring agent, and a fragrance. It is a colorless, flammable liquid with a strong, pungent odor. MPB is used in food, cosmetics, and pharmaceuticals, and is also used as an intermediate in the synthesis of other chemicals. It is a naturally occurring compound that can be found in a variety of foods, such as apples, pears, grapes, and hops.
Wissenschaftliche Forschungsanwendungen
Chemische Struktur und Eigenschaften
“3-Methyl-4-phenyl-3-buten-2-on” ist eine chemische Verbindung mit der Formel C11H12O . Sie hat ein Molekulargewicht von 160.2124 . Diese Verbindung ist auch bekannt als α-Methylbenzylidenaceton .
Verwendung in der Galvanisierung
Diese Verbindung, auch bekannt als Benzylidenaceton, wird als Additiv für die Zinkgalvanisierung in wässrigen Medien verwendet . Sie ist unlöslich in Wasser und wird daher in Methanol gelöst, bevor sie zu Galvanisierbädern hinzugefügt wird .
Substrat für Glutathion-S-Transferase
“this compound” dient als Substrat für das Enzym Glutathion-S-Transferase . Glutathion-S-Transferase spielt eine entscheidende Rolle bei der zellulären Entgiftung, indem es die Konjugation von Glutathion mit einer Vielzahl von Substraten katalysiert.
Reaktant in der organischen Synthese
Diese Verbindung reagiert mit Methyl- und Benzylguanidin, um aromatische N2-substituierte 2-Pyrimidinamine zu liefern . Diese Reaktion ist im Bereich der organischen Synthese von Bedeutung und trägt zur Herstellung verschiedener Pharmazeutika und Feinchemikalien bei.
Metabolit im menschlichen Körper
Interessanterweise wurde “this compound” im menschlichen Blutplasma gefunden . Die genaue Rolle und Bedeutung dieses Metaboliten in der menschlichen Physiologie ist jedoch noch Gegenstand der Forschung.
Safety and Hazards
3-Methyl-4-phenyl-3-buten-2-one causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Wirkmechanismus
Target of Action
The primary target of 3-Methyl-4-phenyl-3-buten-2-one is the enzyme glutathione transferase . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .
Mode of Action
3-Methyl-4-phenyl-3-buten-2-one acts as a substrate for glutathione transferase . It undergoes a reaction with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This interaction results in the modification of the target molecules, potentially altering their function or rendering them more suitable for excretion .
Pharmacokinetics
Given its molecular weight of160.2124 , it is likely that the compound has good bioavailability and can be absorbed and distributed throughout the body. Its metabolism involves the action of glutathione transferase , and the resulting metabolites are likely excreted via the usual routes (kidneys, liver).
Result of Action
The molecular and cellular effects of 3-Methyl-4-phenyl-3-buten-2-one’s action are largely dependent on the specific molecules it interacts with. As a substrate for glutathione transferase, it may contribute to the detoxification of various compounds and protect cells from oxidative stress .
Action Environment
The action, efficacy, and stability of 3-Methyl-4-phenyl-3-buten-2-one can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with glutathione transferase . Additionally, the presence of other compounds (e.g., competitive inhibitors) could influence its efficacy.
Biochemische Analyse
Biochemical Properties
It has been found to be a substrate for glutathione transferase , an enzyme that plays a crucial role in cellular detoxification.
Molecular Mechanism
It is known to react with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This suggests that it may interact with biomolecules and potentially influence gene expression.
Metabolic Pathways
The metabolic pathways involving 3-Methyl-4-phenyl-3-buten-2-one are not well-characterized. It is known to undergo reductive metabolism in vivo, with the double bond-reduced product, 4-phenyl-2-butanone, detected as the predominant species in blood after administration .
Eigenschaften
IUPAC Name |
3-methyl-4-phenylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJFBHBDOAIIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062050 | |
| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1901-26-4 | |
| Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1901-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has 3-Methyl-4-phenyl-3-buten-2-one been explored in any biological applications?
A2: Yes, 3-Methyl-4-phenyl-3-buten-2-one has been investigated as a model substrate for bioreduction reactions. [] Specifically, researchers have explored the use of whole-cell biocatalysts, such as yeast strains, to reduce the compound into chiral alcohols. These optically active alcohols are valuable building blocks for synthesizing chiral drugs and natural products. [] The study found that the stereoselectivity of the bioreduction was influenced by the steric and electronic properties of the substituents on the 3-Methyl-4-phenyl-3-buten-2-one molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



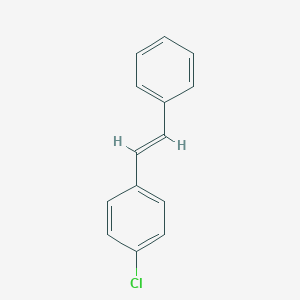
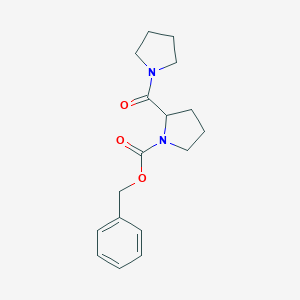
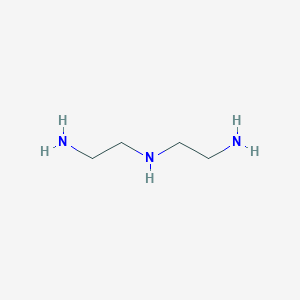
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
